molecular formula C21H29N3O3 B6487805 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide CAS No. 877647-71-7

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide

Cat. No. B6487805
CAS RN: 877647-71-7
M. Wt: 371.5 g/mol
InChI Key: HSKMEQNIEKCVFV-UHFFFAOYSA-N
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Description

The compound “N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide” is a complex organic molecule. It contains a furan ring, a piperazine ring, and a methoxyphenyl group, all of which are common motifs in organic chemistry and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent parts: the furan ring, the piperazine ring, and the methoxyphenyl group. The exact structure would depend on the specific ways these parts are connected .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could potentially be estimated using computational chemistry techniques .

Scientific Research Applications

Protein Tyrosine Kinase Inhibitory Activity

A series of novel furan-2-yl (phenyl)methanone derivatives were synthesized, and their structures were established on the basis of 1 H-NMR, 13 C-NMR and mass spectral data. All the prepared compounds were screened for their in vitro protein tyrosine kinase inhibitory activity and several new derivatives exhibited promising activity .

Antibacterial Activity

In the realm of medicinal chemistry, furan derivatives have taken on a special position. An essential synthetic technique in the search for new drugs is the inclusion of the furan nucleus. Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .

Anti-inflammatory Activity

The benzohydrazide derivatives and its metal complexes have been employed in many biological applications, as anti-inflammatory agents .

Anticancer Agents

Benzohydrazide derivatives and their metal complexes have also been used as anticancer agents .

Filtration Applications

The compound is also used in the manufacture of Thermo Scientific™ Target2™ Syringe Filters, which provide cleaner sample extracts by removing interfering materials and fine particles .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing a piperazine ring are used in medicinal chemistry due to their ability to modulate the pharmacokinetic properties of a drug substance .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its physical and chemical properties, and its potential uses. This could include computational studies to predict its properties, experimental studies to confirm these predictions, and studies to explore its potential applications .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-16(2)21(25)22-15-19(20-5-4-14-27-20)24-12-10-23(11-13-24)17-6-8-18(26-3)9-7-17/h4-9,14,16,19H,10-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKMEQNIEKCVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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